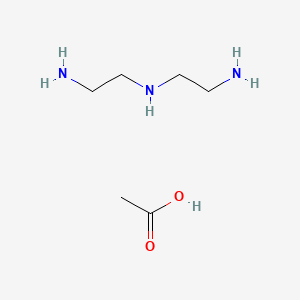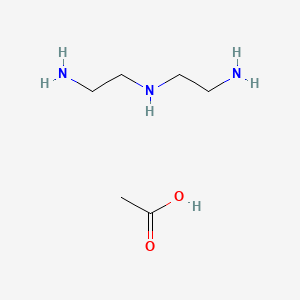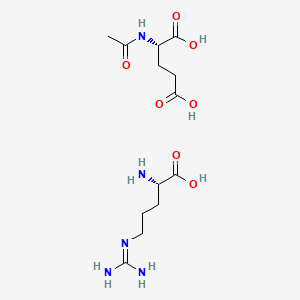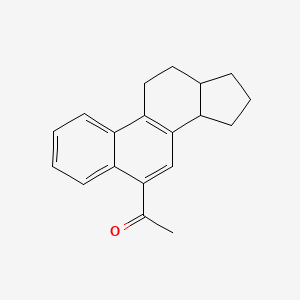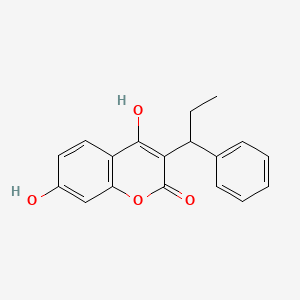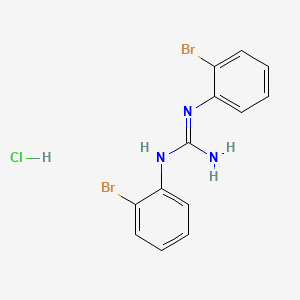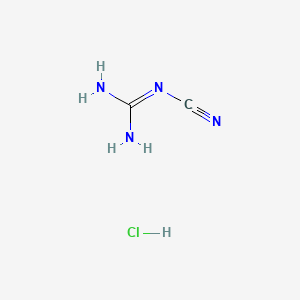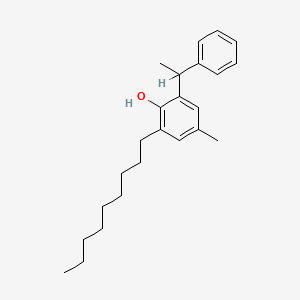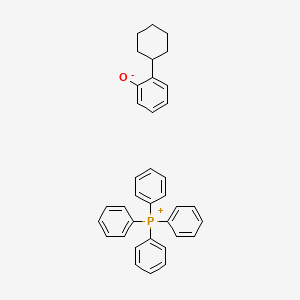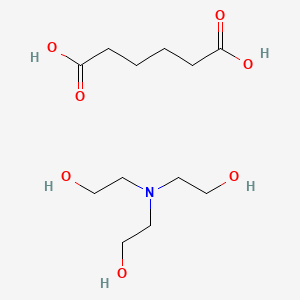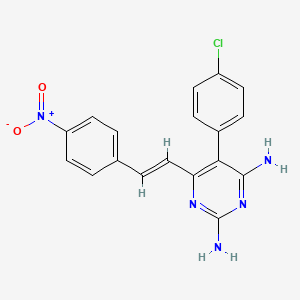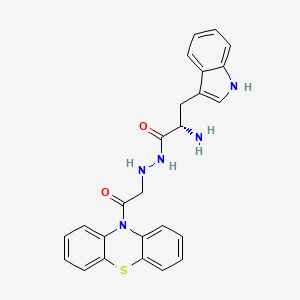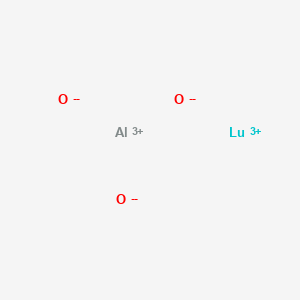
Einecs 249-902-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 249-902-8, also known as diisononyl phthalate, is a widely used plasticizer. It is primarily used to make plastics more flexible and durable. This compound is part of the phthalate family, which are esters of phthalic acid. Diisononyl phthalate is commonly used in the production of polyvinyl chloride (PVC) products, including cables, flooring, and roofing materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diisononyl phthalate is synthesized through the esterification of phthalic anhydride with isononanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of diisononyl phthalate involves continuous processes where phthalic anhydride and isononanol are fed into a reactor. The reaction is catalyzed by an acid, and the resulting diisononyl phthalate is purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Diisononyl phthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs when the ester bonds are broken down by water, resulting in the formation of phthalic acid and isononanol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of different esters .
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide), elevated temperatures.
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts (e.g., sulfuric acid, sodium methoxide), moderate temperatures.
Major Products Formed
Hydrolysis: Phthalic acid and isononanol.
Transesterification: Various esters depending on the alcohol used in the reaction.
Applications De Recherche Scientifique
Diisononyl phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Investigated for its impact on human health, including its potential role in reproductive toxicity.
Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.
Mécanisme D'action
Diisononyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness. In biological systems, diisononyl phthalate can mimic or interfere with the action of hormones, particularly estrogen, by binding to hormone receptors and altering normal hormonal signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di(2-ethylhexyl) phthalate (DEHP)
- Diisodecyl phthalate (DIDP)
- Butyl benzyl phthalate (BBP)
Uniqueness
Diisononyl phthalate is unique due to its specific molecular structure, which provides a balance of flexibility and durability in PVC products. Compared to other phthalates, it has a lower volatility and better resistance to leaching, making it suitable for applications where long-term stability is required .
Propriétés
Numéro CAS |
62118-43-8 |
|---|---|
Formule moléculaire |
C12H25NO7 |
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;hexanedioic acid |
InChI |
InChI=1S/C6H15NO3.C6H10O4/c8-4-1-7(2-5-9)3-6-10;7-5(8)3-1-2-4-6(9)10/h8-10H,1-6H2;1-4H2,(H,7,8)(H,9,10) |
Clé InChI |
VGNUTRRATQMMHI-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)O)CC(=O)O.C(CO)N(CCO)CCO |
Numéros CAS associés |
62118-43-8 85030-02-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


